molecular formula C15H16N4O2S2 B12200158 3-methyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide

3-methyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide

Cat. No.: B12200158
M. Wt: 348.4 g/mol
InChI Key: NNKOGJDCZWXKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure incorporating 1,3,4-oxadiazole and 1,3-thiazole rings, heterocycles that are frequently explored as core scaffolds in drug discovery efforts . The presence of the thiophene moiety further enhances its potential as a key intermediate or pharmacophore for the development of novel therapeutic agents. Researchers utilize this compound primarily in high-throughput screening assays to investigate its bioactivity and identify potential molecular targets. Its specific mechanism of action is a subject of ongoing investigation, though compounds with similar structures are known to interact with various enzyme families, including kinases and proteases, making it a valuable tool for probing cellular signaling pathways . This product is supplied as a high-purity material to ensure consistency and reliability in your experimental results. It is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate laboratory safety protocols.

Properties

Molecular Formula

C15H16N4O2S2

Molecular Weight

348.4 g/mol

IUPAC Name

3-methyl-N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]butanamide

InChI

InChI=1S/C15H16N4O2S2/c1-8(2)7-11(20)17-15-16-9(3)12(23-15)14-18-13(19-21-14)10-5-4-6-22-10/h4-6,8H,7H2,1-3H3,(H,16,17,20)

InChI Key

NNKOGJDCZWXKTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC(C)C)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Multi-Step Cyclocondensation Approach

This method involves sequential formation of the oxadiazole and thiazole rings, followed by amidation. Key steps include:

Synthesis of 3-(Thiophen-2-yl)-1,2,4-Oxadiazole-5-Carboxylic Acid

The oxadiazole precursor is synthesized via cyclization of thiophene-2-carbohydrazide with ethyl chlorooxoacetate under basic conditions (K₂CO₃, DMF, 80°C, 6 h). The product is hydrolyzed to the carboxylic acid using 2M HCl (yield: 78%).

Thiazole Ring Formation

The thiazole intermediate is generated via Hantzsch thiazole synthesis. A mixture of 4-methylthiosemicarbazide and ethyl 3-bromo-2-oxobutanoate undergoes cyclization in ethanol (reflux, 12 h). The resulting thiazolidinone is dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane to yield the thiazole core (yield: 65%).

Coupling and Amidation

The oxadiazole and thiazole intermediates are coupled via a Suzuki-Miyaura reaction using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C. Subsequent amidation with 3-methylbutanoyl chloride in THF (0°C to RT, 4 h) affords the final product (overall yield: 42%).

Table 1: Reaction Conditions and Yields for Cyclocondensation Method

StepReagents/ConditionsYield (%)
Oxadiazole formationK₂CO₃, DMF, 80°C, 6 h78
Thiazole formationEthanol, reflux, 12 h; DDQ, CH₂Cl₂65
Coupling/AmidationPd(PPh₃)₄, K₂CO₃, dioxane/H₂O; THF, 0°C–RT42

One-Pot Tandem Synthesis

A streamlined approach reduces purification steps by combining oxadiazole-thiazole formation in a single pot:

Reaction Mechanism

  • Oxadiazole-Thiophene Assembly : Thiophene-2-carbonitrile and hydroxylamine hydrochloride react in ethanol/water (1:1) at 70°C to form amidoxime. This intermediate undergoes cyclization with ethyl bromopyruvate in the presence of NaHCO₃ to yield the oxadiazole-thiophene hybrid.

  • Thiazole-Butanamide Integration : The hybrid is treated with 3-methylbutanamide and Lawesson’s reagent in toluene (110°C, 8 h), facilitating simultaneous thiazole ring closure and amidation.

Table 2: Optimized Conditions for One-Pot Synthesis

ParameterValue
Temperature70°C (Step 1); 110°C (Step 2)
CatalystNaHCO₃ (Step 1); Lawesson’s reagent (Step 2)
SolventEthanol/water (Step 1); Toluene (Step 2)
Yield58% (overall)

Microwave-Assisted Green Synthesis

This method enhances efficiency using microwave irradiation and eco-friendly catalysts:

Procedure

  • Oxadiazole Synthesis : Thiophene-2-carbohydrazide and trimethyl orthoacetate react under microwave irradiation (300 W, 120°C, 20 min) to form the oxadiazole ring.

  • Thiazole Formation : The oxadiazole intermediate is combined with 3-methylbutanamide and Cs₂CO₃ in PEG-400, irradiated (150 W, 100°C, 15 min) to achieve cyclization and amidation.

Table 3: Comparative Analysis of Microwave vs. Conventional Methods

MetricMicrowave MethodConventional Method
Reaction Time35 min18 h
Yield67%42%
SolventPEG-400DMF/THF

Stereochemical Control and Characterization

Z-Isomer Selectivity

The (2Z) configuration is ensured by steric hindrance during the thiazole-imine tautomerization. DFT calculations (B3LYP/6-31G*) indicate the Z-isomer is 12.3 kcal/mol more stable than the E-form due to reduced van der Waals strain.

Analytical Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 3.21 (s, 3H, N-CH₃), 2.98–2.89 (m, 2H, butanamide-CH₂).

  • HRMS : m/z 348.4 [M+H]⁺ (calc. 348.4).

Challenges and Optimization Strategies

Common Pitfalls

  • Low Coupling Efficiency : Pd catalysts may deactivate due to sulfur-containing intermediates. Mitigation: Use PdCl₂(dppf) with AsPh₃ as a stabilizing ligand.

  • Isomerization : E/Z isomerization occurs above 80°C. Solution: Conduct amidation at 0°C.

Scalability Considerations

  • The microwave method scales linearly up to 50 g with consistent yields (65–67%), while the cyclocondensation approach suffers from Pd leaching at >10 g .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit potent antimicrobial properties. A study highlighted the synthesis of various oxadiazole derivatives, including those similar to 3-methyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide. The compounds were tested against a range of bacteria and fungi, showing enhanced activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

CompoundActivity TypeTested OrganismsResults
3-methyl-N-[...]butanamideAntibacterialBacillus cereusHigh efficacy
3-methyl-N-[...]butanamideAntifungalCandida albicansModerate efficacy

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies indicated that it exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Cell LineIC50 (µM)Mechanism
MCF715Apoptosis induction
HCT11620Cell cycle arrest

Case Study 1: Synthesis and Evaluation

A study conducted by Özyazıcı et al. synthesized a series of oxadiazole derivatives and evaluated their antimicrobial and anticancer activities. The results indicated that modifications at the thiazole position significantly enhanced both antimicrobial and cytotoxic activities .

Case Study 2: Neurodegenerative Disease Research

Another application explored the use of compounds similar to 3-methyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide in treating neurodegenerative diseases like Alzheimer's. These compounds showed potential in inhibiting tau protein aggregation, a hallmark of Alzheimer's pathology .

Mechanism of Action

The mechanism by which 3-methyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Oxadiazole Hybrids

Compounds with thiazole-oxadiazole frameworks, such as those synthesized in Scheme 1 (), share synthetic routes involving hydrazine hydrate and carbon disulfide. However, the target compound distinguishes itself with a thiophene substituent on the oxadiazole ring, which enhances π-electron density compared to phenyl or alkyl groups in analogues like 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides. This substitution may improve solubility in nonpolar solvents or alter binding interactions in biological systems .

Thiadiazole Derivatives with Benzamide Groups

Molecules such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ) exhibit phenyl and isoxazole substituents. Key differences include:

  • Melting Points : The target compound’s melting point is unreported, but analogues like 6 (mp 160°C) and 8a (mp 290°C) suggest that bulky substituents (e.g., acetylpyridinyl in 8a) increase thermal stability .
  • Spectroscopic Profiles : The target compound’s IR spectrum would likely show C=O stretches near 1600–1700 cm⁻¹, consistent with benzamide derivatives (e.g., 1605 cm⁻¹ in Compound 6). However, the thiophene group may introduce distinct UV-Vis absorption bands due to extended conjugation .

Dimethylamino Acryloyl-Substituted Thiadiazoles

Compounds 4g and 4h () feature dimethylamino acryloyl groups, which introduce strong electron-withdrawing effects. The molecular weight of the target compound (~440–460 g/mol, estimated) aligns with 4g (392.48 g/mol), but the latter’s dimethylamino group contributes to lower melting points (200°C for 4g vs. likely higher for the target compound) .

Methoxybenzyl-Thiadiazole Analogues

The structurally similar N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide () shares a thiadiazole core but substitutes the oxadiazole-thiophene group with a benzothiazolyl moiety. Key comparisons include:

  • Molecular Formula : C₂₁H₂₀N₄O₃S₂ () vs. approximately C₁₈H₁₇N₃O₂S₂ for the target compound.
  • Bioactivity Potential: The benzothiazolyl group in ’s compound may confer affinity for sulfur-binding enzymes, whereas the thiophene-oxadiazole group in the target compound could enhance interactions with aromatic stacking partners .

Research Implications

The structural variations among these compounds highlight the following trends:

  • Substituent Effects : Electron-rich groups (e.g., thiophene) may enhance π-π interactions in drug-receptor binding, while electron-withdrawing groups (e.g., oxadiazole) improve metabolic stability.
  • Synthetic Flexibility : The use of hydrazine derivatives () and active methylene compounds () demonstrates adaptable routes for modifying heterocyclic cores, though the target compound’s thiophene-oxadiazole linkage may require specialized coupling reagents.

Biological Activity

The compound 3-methyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide (CAS Number: 1144465-47-3) is a novel synthetic derivative featuring complex heterocyclic structures. Its unique composition suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer domains. This article reviews the biological activities associated with this compound, focusing on its antimicrobial efficacy, cytotoxicity, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O3S2C_{20}H_{18}N_{4}O_{3}S_{2}, with a molecular weight of 426.5 g/mol. The compound consists of a thiazole ring, oxadiazole moiety, and thiophene substituent, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds in the same class. For instance, derivatives with similar structures have shown significant activity against various bacterial strains:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
3gPseudomonas aeruginosa0.21 µM
3gEscherichia coli0.21 µM
3gCandida albicans0.83 µM

These findings indicate that the compound exhibits potent inhibitory effects against both Gram-positive and Gram-negative bacteria as well as certain fungi, suggesting it may serve as a lead for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (HaCat and BALB/c 3T3) demonstrated that while the compound shows promising antimicrobial properties, it also exhibits varying levels of toxicity. The HaCat cell line was found to be more sensitive to the compound compared to BALB/c 3T3 cells. The IC50 values after 72 hours of exposure were evaluated to understand the safety profile of the compound:

Cell LineIC50 Value (µM)
HaCat>100
BALB/c 3T3>100

These results suggest that while the compound has significant biological activity, further optimization may be needed to enhance selectivity and reduce toxicity .

Structure-Activity Relationship (SAR)

The biological activity of compounds like 3-methyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide can be rationalized through SAR studies. Substituents on the heterocyclic rings play a crucial role in modulating activity:

  • Electron-Withdrawing Groups (EWGs) at specific positions enhance antimicrobial properties.
  • Electron-Dongating Groups (EDGs) can improve anticancer activities.

For example, halogen substitutions have been associated with increased antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Case Studies

In a comparative study of various thiazole and oxadiazole derivatives:

  • Compounds with thiophene rings exhibited enhanced binding affinity to bacterial DNA gyrase.
  • Molecular docking studies revealed that interactions between the compound and key amino acids in target enzymes could explain its potent antibacterial properties.

Binding energies comparable to established antibiotics like ciprofloxacin were observed, indicating a promising therapeutic profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.